1,3-Cyclopentanediol CAS number and properties
1,3-Cyclopentanediol CAS number and properties
An In-depth Technical Guide to 1,3-Cyclopentanediol
Introduction
1,3-Cyclopentanediol is a cyclic organic compound featuring a five-membered ring with two hydroxyl (-OH) groups at the first and third positions. This diol exists as cis and trans stereoisomers and is typically available as a mixture. It is a viscous, colorless liquid at room temperature that is soluble in water and various organic solvents.[1] The presence of two hydroxyl groups allows it to participate in hydrogen bonding, influencing its physical properties and reactivity.[1]
Traditionally produced from non-renewable cyclopentadiene, recent advancements have established cost-effective and scalable synthesis routes from renewable biomass sources like furfuryl alcohol.[2][3] 1,3-Cyclopentanediol serves as a valuable building block and monomer in diverse fields. Its applications range from polymer chemistry, where it is used to synthesize polyesters and polyurethanes, to the pharmaceutical industry, where its structural motif is found in various biologically active compounds.[4][5][6]
Chemical Identifiers
The Chemical Abstracts Service (CAS) has assigned different numbers to the stereoisomeric mixture and the individual cis and trans isomers.
| Identifier | Mixture of cis and trans | cis-isomer | trans-isomer |
| CAS Number | 59719-74-3[7][8][9][10] | 16326-97-9[11] | 16326-98-0[12] |
| Molecular Formula | C₅H₁₀O₂[7][8][10] | C₅H₁₀O₂[11] | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol [7][8][9][10] | 102.13 g/mol [11] | 102.13 g/mol |
| InChI Key | NUUPJBRGQCEZSI-UHFFFAOYSA-N[7][13] | NUUPJBRGQCEZSI-SYDPRGILSA-N[11] | N/A |
| Synonyms | Cyclopentane-1,3-diol, 1,3-Dihydroxycyclopentane[1][9] | (Z)-1,3-Cyclopentanediol[11] | (+/-)-trans-1,3-cyclopentanediol[12] |
Physicochemical Properties
The physical and chemical properties of 1,3-Cyclopentanediol are summarized below. Data is provided for the common cis/trans mixture, with specific isomer data included where available.
| Property | Value (Mixture of cis and trans) | Value (cis-isomer) | Value (trans-isomer) |
| Appearance | Liquid, Clear colorless to slightly yellow[13][14] | N/A | N/A |
| Melting Point | 40 °C (lit.)[7][13] | 1.26 °C (274.41 K)[15] | 40 °C[12] |
| Boiling Point | 80-85 °C @ 0.1 mmHg (lit.)[7][13]91 °C @ 0.8 mmHg | 235.62 °C (508.77 K) at normal pressure[15] | 151.45 °C (rough estimate)[12] |
| Density | 1.094 g/mL at 25 °C (lit.)[7][13] | N/A | 1.0940 g/mL[12] |
| Refractive Index | n20/D 1.484 (lit.)[7][13] | N/A | 1.4830 (estimate)[12] |
| Flash Point | 113 °C (235.4 °F) - closed cup[16] | N/A | N/A |
| pKa | 14.65 ± 0.40 (Predicted)[13] | N/A | N/A |
| Storage Temperature | 2-8 °C Refrigerator[9] | N/A | 2-8 °C[12] |
Synthesis and Experimental Protocols
While traditionally derived from fossil fuels, a modern, sustainable synthesis route starting from furfuryl alcohol has been developed, making 1,3-Cyclopentanediol a renewable chemical.[2][3]
Logical Workflow for Renewable Synthesis
Caption: Sustainable synthesis of 1,3-Cyclopentanediol from furfuryl alcohol.
Experimental Protocol: Synthesis from Furfuryl Alcohol
The following protocol is a summary of the industrially scalable method developed for producing 1,3-Cyclopentanediol from renewable furfuryl alcohol.[2][4][17]
Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol
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Objective: To convert furfuryl alcohol into 4-hydroxycyclopent-2-enone.
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Reactants & Catalysts:
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Methodology:
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The aqueous solution of furfuryl alcohol is prepared.
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The base catalyst (MgAl-HT) is added to the solution.
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The reaction is carried out in a suitable reactor under controlled temperature and pressure.
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Upon completion, the catalyst is separated from the reaction mixture. The resulting aqueous solution contains the intermediate, 4-hydroxycyclopent-2-enone.
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Step 2: Hydrogenation of 4-hydroxycyclopent-2-enone
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Objective: To hydrogenate the intermediate to yield 1,3-Cyclopentanediol.
-
Reactants & Catalysts:
-
Methodology:
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The solution of 4-hydroxycyclopent-2-enone is placed in a high-pressure reactor.
-
The hydrogenation catalyst (Raney® Ni) and solvent (THF) are added.
-
The reactor is pressurized with hydrogen gas.
-
The reaction is conducted under controlled temperature and pressure until the hydrogenation is complete.
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After the reaction, the catalyst is filtered off.
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The final product, 1,3-Cyclopentanediol, is purified from the solvent, typically via distillation.
-
This two-step process has achieved high overall carbon yields of up to 72.0% in large-scale tests.[2][4]
Applications in Research and Drug Development
1,3-Cyclopentanediol is a versatile compound with significant applications in polymer science and as a structural scaffold in medicinal chemistry.
Core Applications Overview
Caption: Major application areas for 1,3-Cyclopentanediol.
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Polymer Chemistry: As a diol, it serves as a monomer for polycondensation reactions. It is used to synthesize polyesters and has been successfully incorporated as a monomer in the synthesis of polyurethanes.[2][4][6] The thermal stability of polymers derived from 1,3-cyclopentanediol has been studied, noting that the trans-isomer exhibits better thermal stability than the cis-isomer.[3]
-
Chemical Intermediate: It is a precursor in the synthesis of other organic compounds. For example, it has been used to prepare 1,3-cyclopentanediol bis(4-methylbenzenesulfonate) and β-hydroxy-substituted cyclic carbonyl compounds.[7]
-
Pharmaceutical and Drug Development: The cis-1,3-cyclopentanediol framework is a crucial structural motif found in numerous biologically active compounds, both natural and synthetic.[5]
-
Scaffold for Natural Products: This motif is present in medicinally relevant molecules like prostaglandins (involved in inflammation and other physiological processes), furanocembranoid diterpenes, and norcembranoid diterpenes.[5]
-
Building Block: Enantioselective syntheses have been developed to create functionalized cis-1,3-cyclopentanediol building blocks, enabling access to these complex molecular architectures for drug discovery.[5][18]
-
Potential Therapeutic Activity: Derivatives are being explored for their own therapeutic potential.[6] Some research suggests it may act as an inhibitor of tyrosine kinases, making it a potential area of interest for cancer research.[1]
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Role as a Pharmaceutical Building Block
Caption: Role of the cis-1,3-cyclopentanediol motif in bioactive compounds.
Safety and Handling
-
Flash Point: 113 °C (235.4 °F) - closed cup.[16]
-
Storage: Recommended storage is in a refrigerator at 2-8 °C.[9]
-
Hazards: GHS classification indicates it is not classified as hazardous.[19] However, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should always be observed when handling this chemical.
References
- 1. CAS 59719-74-3: 1,3-Cyclopentanediol | CymitQuimica [cymitquimica.com]
- 2. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1,3-Cyclopentanediol | 59719-74-3 [smolecule.com]
- 7. 1,3-环戊二醇,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,3-Cyclopentanediol Mixture of cis and trans [oakwoodchemical.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scbt.com [scbt.com]
- 11. 1,3-Cyclopentanediol, cis- [webbook.nist.gov]
- 12. (+/-)-trans-1,3-cyclopentanediol | 16326-98-0 [chemicalbook.com]
- 13. 1,3-cyclopentanediol | 59719-74-3 [chemicalbook.com]
- 14. 1,3-Cyclopentanediol (cis- and trans- mixture) [cymitquimica.com]
- 15. 1,3-Cyclopentanediol, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 1,3-环戊二醇,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclopentane-1,3-diol | C5H10O2 | CID 100165 - PubChem [pubchem.ncbi.nlm.nih.gov]
